![molecular formula C24H19BrN4OS B2939108 N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide CAS No. 422290-07-1](/img/structure/B2939108.png)

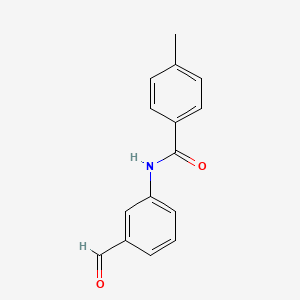

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” is a complex organic compound that belongs to the class of benzimidazoquinazolines . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important constituent of many bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazoquinazolines involves a highly regioselective C–C bond cleavage/amination of isatins . This process is carried out by reacting with o-phenylene diamines . The method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation . It’s a practical transition-metal-free method .Chemical Reactions Analysis

The chemical reactions involving benzimidazoquinazolines are diverse. They include aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These reactions are used in the synthesis of benzimidazoquinazolines and their derivatives .科学的研究の応用

Antiviral Activities

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, a quinazolinone derivative, has been studied for its potential antiviral activities. Quinazolinones synthesized using microwave techniques demonstrated effectiveness against various viruses, including influenza A and other respiratory viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anticancer Properties

Quinazolinone derivatives, including those similar to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown promise in cancer research. Studies reveal significant anticancer activities, with some compounds exhibiting high anti-monoamine oxidase and antitumor activity, making them potential candidates for cancer therapy (Markosyan et al., 2015).

Antibacterial Activity

Research on quinazolinone compounds has shown their effectiveness against pathogenic microorganisms. Quinazolin-4-ones with various substituents demonstrated good to moderate antibacterial activity against both gram-negative and positive bacteria, indicating their potential as antibacterial agents (Akl et al., 2017).

Anticonvulsant Properties

Studies on quinazolinone derivatives, similar in structure to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown potential as anticonvulsant agents. These compounds have been effective in experimental models, suggesting their use in treating seizure disorders (Ugale et al., 2012).

Anti-inflammatory Effects

Certain benzimidazo[1,2-c]quinazoline derivatives have demonstrated the ability to inhibit tumor necrosis factor alpha (TNF-alpha) production, indicating potential anti-inflammatory properties. This suggests a possible therapeutic application in inflammatory conditions (Galarce et al., 2008).

将来の方向性

The future directions for research on “N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” and similar compounds could involve exploring their potential biological activities and therapeutic applications . The development of more efficient and environmentally friendly synthetic methods could also be a focus .

特性

IUPAC Name |

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMVXFELTTXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)

![6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)

![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2939041.png)

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)